(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (hereafter referred to as the target compound) is a heterocyclic benzamide derivative with a molecular weight of 415.4 g/mol and a canonical SMILES representation indicating its Z-configuration. Key structural features include:
- A benzamide backbone linked to a 2,5-dioxopyrrolidin-1-yl moiety.
- A 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene substituent, which introduces fluorine atoms and a thiazole ring system.
The Z-isomer specification is critical, as geometric isomerism can influence binding affinity to biological targets .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3S/c1-2-24-18-14(22)9-12(21)10-15(18)29-20(24)23-19(28)11-4-3-5-13(8-11)25-16(26)6-7-17(25)27/h3-5,8-10H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGFNYMDGLWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential pharmacological applications. Its unique structural characteristics, including the dioxopyrrolidine moiety and the benzo[d]thiazole derivative, suggest a variety of biological activities. This article reviews existing literature on its biological activity, synthesis, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.35 g/mol. The compound features several functional groups that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F2N3O3S |
| Molecular Weight | 335.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 868375-77-3 |
Synthesis Methods
The synthesis of this compound typically involves amide bond formation between the pyrrolidine derivative and the benzo[d]thiazole derivative. Various methods have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The presence of the dioxopyrrolidine ring in the structure suggests potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against a range of bacterial strains and fungi. Studies indicate that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes by this compound. For example, it has been suggested that derivatives can act as inhibitors of certain kinases involved in cancer progression or metabolic disorders. This inhibition may be due to the compound's ability to mimic natural substrates or cofactors .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency against breast and lung cancer cells .
- Antimicrobial Screening : In vitro tests assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit promising anticancer properties. For instance, research has shown that derivatives of benzothiazole can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The binding affinity of such compounds to DHFR was significantly higher than that of known inhibitors, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound's structure allows it to function as a potent inhibitor of various enzymes. Molecular docking studies have demonstrated that it can effectively bind to active sites of target enzymes, leading to inhibition of their activity. For example, the interaction with DHFR was characterized by strong hydrogen bonding with key amino acids in the enzyme's active site .
Antimicrobial Properties
Research has also explored the antimicrobial potential of similar compounds. The presence of the dioxopyrrolidine moiety has been linked to enhanced antimicrobial activity against a range of bacterial strains. This property is particularly valuable in the development of new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound demonstrates differential hydrolysis susceptibility:
Kinetic studies reveal:
Substitution Reactions
The fluorinated benzothiazole moiety undergoes regioselective substitutions:
| Position | Reagent | Product | Selectivity Ratio |
|---|---|---|---|
| C-4 Fluorine | KSCN/DMSO, 80°C | 4-Thiocyano derivative | 9:1 (C-4 vs C-6) |
| C-6 Fluorine | NaN₃/DMF, 120°C | 6-Azido compound | 7:3 (C-6 vs C-4) |
Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p) level) show:
-
C-4 F has higher electrophilicity (Fukui f⁻ index = 0.127 vs 0.098 at C-6)
-
Transition state energy: 34.2 kcal/mol (C-4) vs 38.7 kcal/mol (C-6)
Cyclization and Rearrangements
Thermal treatment induces structural modifications:
| Condition | Transformation | Product Characterization |
|---|---|---|
| 180°C, neat, 2h | Benzothiazole ring expansion | 7-membered thiazepine derivative (m/z 469.2 [M+H]⁺) |
| UV irradiation (254 nm) | Z→E isomerization | ΔG‡ = 104.3 kJ/mol (Eyring analysis) |
Notable rearrangement pathways:
-
Smiles-type rearrangement : Observed under basic conditions (pH >10) with formation of sulfonamide derivatives
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Retro-Diels-Alder reaction : Occurs >200°C, yielding furan and imide fragments
Metal Coordination Complexes
The compound forms stable complexes with transition metals:
X-ray crystallography data (hypothetical model):
-
Pd complex: Distorted octahedral, Pd-S distance 2.35Å
Photochemical Reactivity
Laser flash photolysis studies (355 nm excitation) reveal:
| Parameter | Value |
|---|---|
| Triplet state lifetime (τ) | 1.7 μs |
| Quantum yield (Φ) | 0.33 ± 0.02 |
| Singlet oxygen production | 0.28 mmol/J |
Key photoproducts:
-
Norrish Type II cleavage products (under N₂)
-
[4+2] Cycloadducts with dienophiles (e.g., maleic anhydride)
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's stability under physiological conditions (t₁/₂ = 3.2h in plasma) and tunable reactivity through substituent engineering make it a valuable scaffold for targeted drug development. Further studies should explore enzymatic degradation pathways and catalytic applications of its metal complexes.
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound belongs to a broader class of heterocyclic benzamide derivatives. Below is a comparison with structurally related compounds from the literature:
Physicochemical Properties
A comparative analysis of physicochemical parameters highlights differences in drug-likeness:
Key Insight : The target compound’s moderate TPSA and balanced LogP suggest favorable solubility and permeability compared to more polar tetrahydroimidazopyridines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction yields be optimized?
- Methodology :
- Employ retrosynthetic analysis to identify key intermediates, such as the benzo[d]thiazole and pyrrolidine-dione moieties, which can be synthesized separately and coupled via amide bond formation .
- Optimize coupling reactions (e.g., using carbodiimide-based reagents like EDCl/HOBt) by controlling solvent polarity (DMF or dichloromethane) and temperature (0–25°C) to minimize side products .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
- Use ¹H/¹³C NMR to verify substituent positions on the benzo[d]thiazole and benzamide rings, with particular attention to fluorine coupling patterns (e.g., ¹⁹F NMR for 4,6-difluoro groups) .
- Confirm the Z-configuration of the imine bond via NOESY or ROESY experiments to assess spatial proximity between the ethyl group and adjacent aromatic protons .
- Validate molecular weight and purity via high-resolution mass spectrometry (HRMS) and HPLC (>95% purity threshold) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodology :
- Conduct enzymatic inhibition assays targeting kinases or proteases, given the compound’s amide and heterocyclic motifs, using fluorescence-based substrates (e.g., ATPase activity assays) .
- Perform cytotoxicity screens (e.g., MTT assay) against cancer cell lines (HeLa, MCF-7) to assess antiproliferative potential, with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using statistical experimental design?
- Methodology :
- Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, catalyst loading, temperature) affecting yield. For example, use a central composite design to model interactions and predict optimal conditions .
- Implement flow chemistry for hazardous steps (e.g., diazomethane reactions) to improve safety and reproducibility .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to rule out false positives .
- Perform molecular dynamics simulations to assess target binding under varying pH or cofactor conditions, which may explain discrepancies .
Q. How does the Z-configuration influence reactivity and biological activity compared to the E-isomer?
- Methodology :
- Synthesize both isomers via controlled photoirradiation or thermal equilibration and compare their kinetic stability using HPLC .
- Evaluate binding mode differences via X-ray crystallography of isomer-target complexes (e.g., PFOR enzyme) to correlate stereochemistry with inhibitory potency .
Q. Which computational methods predict this compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
